(Z)-2-(Aminomethyl)-1-(m-chlorophenyl)-N,N-diethylcyclopropanecarboxamide hydrochloride
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Overview
Description
(Z)-2-(Aminomethyl)-1-(m-chlorophenyl)-N,N-diethylcyclopropanecarboxamide hydrochloride is a synthetic compound with a complex structure It is characterized by a cyclopropane ring substituted with an aminomethyl group and a m-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Aminomethyl)-1-(m-chlorophenyl)-N,N-diethylcyclopropanecarboxamide hydrochloride typically involves multiple steps. The starting materials often include m-chlorobenzaldehyde, diethylamine, and cyclopropanecarboxylic acid derivatives. The key steps in the synthesis may include:
Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the aminomethyl group: This step may involve reductive amination reactions using amines and reducing agents like sodium cyanoborohydride.
Formation of the hydrochloride salt: The final compound is often converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the use of environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(Aminomethyl)-1-(m-chlorophenyl)-N,N-diethylcyclopropanecarboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form imines or nitriles.
Reduction: The carbonyl group in the cyclopropanecarboxamide can be reduced to form alcohols or amines.
Substitution: The m-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(Aminomethyl)-1-(m-chlorophenyl)-N,N-diethylcyclopropanecarboxamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound can be used as a probe to study the interactions of cyclopropane-containing molecules with biological targets. It can also be used in the development of new biochemical assays.
Medicine
In medicine, this compound has potential applications as a pharmaceutical agent. Its structure suggests it may interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of (Z)-2-(Aminomethyl)-1-(m-chlorophenyl)-N,N-diethylcyclopropanecarboxamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the m-chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(Aminomethyl)-1-(p-chlorophenyl)-N,N-diethylcyclopropanecarboxamide hydrochloride: Similar structure but with a para-chlorophenyl group.
(Z)-2-(Aminomethyl)-1-(m-fluorophenyl)-N,N-diethylcyclopropanecarboxamide hydrochloride: Similar structure but with a meta-fluorophenyl group.
(Z)-2-(Aminomethyl)-1-(m-bromophenyl)-N,N-diethylcyclopropanecarboxamide hydrochloride: Similar structure but with a meta-bromophenyl group.
Uniqueness
The uniqueness of (Z)-2-(Aminomethyl)-1-(m-chlorophenyl)-N,N-diethylcyclopropanecarboxamide hydrochloride lies in its specific substitution pattern and the presence of the m-chlorophenyl group. This substitution pattern can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
105310-37-0 |
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Molecular Formula |
C15H22Cl2N2O |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
[(1S,2R)-2-(3-chlorophenyl)-2-(diethylcarbamoyl)cyclopropyl]methylazanium;chloride |
InChI |
InChI=1S/C15H21ClN2O.ClH/c1-3-18(4-2)14(19)15(9-12(15)10-17)11-6-5-7-13(16)8-11;/h5-8,12H,3-4,9-10,17H2,1-2H3;1H/t12-,15+;/m1./s1 |
InChI Key |
CEIFRCHESJYGAV-YLCXCWDSSA-N |
Isomeric SMILES |
CCN(CC)C(=O)[C@@]1(C[C@@H]1C[NH3+])C2=CC(=CC=C2)Cl.[Cl-] |
Canonical SMILES |
CCN(CC)C(=O)C1(CC1C[NH3+])C2=CC(=CC=C2)Cl.[Cl-] |
Origin of Product |
United States |
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